REACTION_CXSMILES
|
O.[OH-].[Li+].[NH:4]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:5][C:6]([N:8]([CH2:10][C:11]([O:13]C)=[O:12])[CH3:9])=[O:7].Cl>C1COCC1.CO.O>[NH:4]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:5][C:6]([N:8]([CH2:10][C:11]([OH:13])=[O:12])[CH3:9])=[O:7] |f:0.1.2,5.6.7|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
598 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
N(CC(=O)N(C)CC(=O)OC)C(=O)OC(C)(C)C
|
Name
|
THF CH3OH—H2O
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO.O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N(CC(=O)N(C)CC(=O)O)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |